2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Inhibition
This compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor . PDE inhibitors are significant in the treatment of various disorders, including erectile dysfunction and pulmonary hypertension . The structural similarity to sildenafil, a well-known PDE5 inhibitor, suggests that this compound could serve as a lead for developing new therapeutic agents with improved bioavailability and pharmacokinetic profiles .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . This opens up possibilities for its use in developing new antibiotics to combat resistant strains of bacteria. The antimicrobial potential of such compounds is crucial in the face of rising antibiotic resistance .
Cancer Research
Compounds with this structure have shown inhibitory activity against cancer cell lines . They could be used in the synthesis of novel chemotherapeutic agents, particularly targeting pathways specific to cancer cells, thereby minimizing side effects on healthy cells .
Molecular Docking Studies
The compound’s unique structure makes it suitable for molecular docking studies to understand binding affinities with various biological targets. This is essential in the drug discovery process, where the interaction between drugs and their targets can be simulated and optimized .
Optoelectronic Applications
The electronic properties of such compounds make them candidates for optoelectronic applications . They could be used in the development of organic light-emitting diodes (OLEDs) or as part of photovoltaic materials to improve the efficiency of solar cells .
Neurological Disorders
Given the compound’s potential effects on PDEs, it may also have applications in treating neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. PDE inhibitors can modulate neurotransmitter pathways, offering a new approach to managing these conditions .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved for the most potent anti-proliferative compounds . The compound’s interaction with CDK2 results in significant changes in the cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to interact with its target, cdk2 .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Eigenschaften
IUPAC Name |
2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-6-4-5-17-20-14-19(18-13-15(2)7-8-21(18)28)26-27(20)24(30-23(17)22)16-9-11-25-12-10-16/h4-13,20,24,28H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZAVZXLIUUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.